2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid
Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of “2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid” is C15H12N4O3S.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in the Suzuki–Miyaura (SM) cross-coupling reaction . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
The compound could be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes, a valuable but unknown transformation .
Inhibition of Topoisomerase and Cytochrome Enzymes
Chromenes, which are related compounds, have been found to inhibit topoisomerase and cytochrome enzymes . These enzymes are involved in the growth of cancer and fungal cells .
Inhibitors of VEGF Receptors
The compound could potentially be used to prepare a series of thiazole derivatives to be used as novel potent inhibitors of VEGF receptors . VEGF receptors play a crucial role in angiogenesis, which is the formation of new blood vessels, and are therefore important targets in cancer therapy .
properties
IUPAC Name |
2-[6-amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c16-7-9-6-11(13(17)19-15(9)23-8-12(20)21)14(22)18-10-4-2-1-3-5-10/h1-6H,8H2,(H2,17,19)(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAMKVPZSGEWFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=C(C(=C2)C#N)SCC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145887 | |
Record name | 2-[[6-Amino-3-cyano-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid | |
CAS RN |
852389-13-0 | |
Record name | 2-[[6-Amino-3-cyano-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852389-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[6-Amino-3-cyano-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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